molecular formula C20H16F3N3O3S B3014895 N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021227-42-8

N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B3014895
CAS No.: 1021227-42-8
M. Wt: 435.42
InChI Key: BDQLEOUJWMUISB-UHFFFAOYSA-N
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Description

N-(4-(3-Oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)benzamide is a synthetic organic compound characterized by a benzamide core linked to a thiazole ring via a 3-oxopropyl chain. The thiazole moiety is substituted with a 4-(trifluoromethoxy)phenylamino group at the ketone position. Limited data are available on its specific applications, but safety guidelines highlight hazards such as skin/eye irritation and environmental toxicity, necessitating stringent handling protocols .

Properties

IUPAC Name

N-[4-[3-oxo-3-[4-(trifluoromethoxy)anilino]propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)29-16-9-6-14(7-10-16)24-17(27)11-8-15-12-30-19(25-15)26-18(28)13-4-2-1-3-5-13/h1-7,9-10,12H,8,11H2,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQLEOUJWMUISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the benzamide and trifluoromethoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Benzamide Group: This step may involve the reaction of the thiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Trifluoromethoxyphenyl Group: This can be accomplished through nucleophilic aromatic substitution reactions, where the trifluoromethoxy group is introduced onto the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of thiazole-linked benzamides with modifications at the propyl chain and aryl substituents. Key analogues include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
N-(4-(3-Oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)benzamide (Target) R1 = CF3O-C6H4; R2 = H C20H16F3N3O3S ~435.4 Trifluoromethoxy group enhances metabolic stability; no bioactivity data.
4-Fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide R1 = 4-phenylpiperazin-1-yl; R2 = F C23H23FN4O2S 438.5 Piperazine group may improve solubility; fluorine enhances lipophilicity.
N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide R1 = N(CH3)2-C6H4; R2 = F C21H21FN4O2S 412.5 Dimethylamino group increases basicity; fluorobenzamide for bioactivity.
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide R1 = sulfamoylphenyl; R2 = OCH3 C26H23N3O5S2 529.6 Sulfamoyl group adds hydrogen-bonding potential; methoxy enhances stability.

Physicochemical Properties

  • Spectral Data: IR spectra of related compounds (e.g., ) show C=O stretches at ~1663–1682 cm⁻¹ and C=S stretches at ~1243–1258 cm⁻¹, critical for confirming tautomeric forms. The target compound likely exhibits similar carbonyl and thioamide vibrations.
  • Thermal Properties : Melting points for analogues range from 200–201°C (e.g., ), but data for the target compound are unavailable.

Key Differences and Implications

  • Substituent Effects: Trifluoromethoxy (Target): Enhances electron-withdrawing effects and oxidative stability compared to methoxy or piperazine groups. Fluorine (): Improves membrane permeability but may increase metabolic resistance.

Biological Activity

The compound (3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid is a complex organic molecule with significant biological potential. Its structure features a hexahydropyrano core that is known for various pharmacological activities. This article reviews the existing literature on its biological activity, synthesis methods, and potential applications in medicinal chemistry.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • IUPAC Name : (3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its analgesic and anti-inflammatory properties. Research indicates that derivatives of pyrrole compounds exhibit notable effects on pain modulation and inflammation reduction.

Analgesic Activity

A study examining various bioconjugates incorporating pyrrole moieties demonstrated that these compounds possess significant analgesic properties. Specifically, free pyrrole acids showed the best analgesic activity but were also noted for their instability under hydrolytic conditions. The combination of pyrrole structures with peptide sequences enhanced hydrolytic stability while maintaining substantial analgesic effects .

The mechanism through which (3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid exerts its effects likely involves interaction with specific receptors or enzymes involved in pain pathways. This interaction can modulate biochemical pathways associated with pain and inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the hexahydropyrano core.
  • Introduction of the carboxylic acid and tert-butyl ester groups.
  • Use of specific catalysts and solvents to optimize yield and purity.

Research indicates that the synthetic routes often leverage established methodologies for pyrrole derivatives to ensure efficient production.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Pain Management : In a comparative study of various pyrrole derivatives including this compound, it was found that they significantly reduced pain responses in animal models compared to control substances. The analgesic effect was attributed to their ability to inhibit specific inflammatory mediators .
  • Anti-inflammatory Effects : The compound was also evaluated for its anti-inflammatory properties in vivo. Results indicated a reduction in inflammatory markers and leukocyte accumulation in tissues following treatment with the compound .

Data Table: Summary of Biological Activities

Activity Effect Observed Reference
AnalgesicSignificant reduction in pain responses
Anti-inflammatoryDecreased inflammatory markers
Hydrolytic StabilityImproved when combined with peptides

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